4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester
Description
4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester is a naphthalene derivative characterized by the following structural features:
- A naphthalene core substituted with an acetyloxy group (-OAc) at position 4, methoxy groups (-OMe) at positions 6 and 7, and a methyl ester (-COOCH₃) at position 2.
- Molecular formula: C₁₆H₁₆O₆ (calculated based on substituent analysis).
- Key functional groups include ester, methoxy, and acetyloxy moieties, which influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C16H16O6 |
|---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
methyl 4-acetyloxy-6,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H16O6/c1-9(17)22-13-7-11(16(18)21-4)5-10-6-14(19-2)15(20-3)8-12(10)13/h5-8H,1-4H3 |
InChI Key |
BOHLMRHKMTYVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=C(C(=CC2=CC(=C1)C(=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst The reaction conditions often include refluxing the mixture to ensure complete esterification
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues on the Naphthalene Core
a. 4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic Acid Methyl Ester (CAS: 99660-52-3)
- Molecular formula : C₁₄H₁₁BrO₄ (vs. C₁₆H₁₆O₆ for the target compound).
- Substituents : Bromine at position 6 instead of methoxy groups.
- Key differences :
- Bromine’s electron-withdrawing effect reduces ring electron density, altering reactivity in electrophilic substitutions compared to methoxy’s electron-donating nature.
- Higher molecular weight (323.14 g/mol vs. ~306.3 g/mol) due to bromine.
- Likely divergent applications; brominated derivatives are often used in cross-coupling reactions, while methoxy-rich compounds may serve as antioxidants or ligands .
b. Other Naphthalene Derivatives
lists compounds with benzyloxy, methyl, or additional acetyloxy groups. For example:
Non-Naphthalene Esters with Shared Functional Groups
a. Vindoline (CAS: 2182-14-1)
- Core structure : Aspidospermidine (a complex polycyclic alkaloid) vs. naphthalene.
- Shared groups : Acetyloxy and methyl ester.
- Key differences :
- Vindoline’s biological activity (e.g., anticancer properties in vinca alkaloids) contrasts with the synthetic/industrial focus of naphthalene esters.
- Structural complexity limits direct comparison; Vindoline’s pharmacological relevance is well-documented, while naphthalene derivatives are more commonly intermediates .
b. 8-O-Acetylshanzhiside Methyl Ester
- Core structure : Iridoid glycoside (cyclopenta[c]pyran) with a sugar moiety.
- Shared groups : Methyl ester.
- Key differences :
Functional Group Analysis
Research Findings and Trends
- Electron Density Effects : Methoxy groups in the target compound increase electron density on the naphthalene ring, favoring electrophilic substitutions (e.g., nitration) compared to brominated analogs .
- Solubility : Methyl ester and acetyloxy groups enhance lipophilicity, making the compound suitable for organic solvents, whereas glycoside esters (e.g., 8-O-Acetylshanzhiside) are water-soluble .
- Stability : Acetyloxy groups may hydrolyze under basic conditions, necessitating careful handling in synthetic workflows.
Biological Activity
4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester, also known by its CAS number 23673-57-6, is a complex organic compound with significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H16O6
- Molecular Weight : 304.3 g/mol
- Structure : The compound features a naphthalene ring substituted with an acetyloxy group at the 4-position and methoxy groups at the 6 and 7 positions.
Antimicrobial Properties
Research indicates that 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
The compound has been investigated for its anticancer properties , particularly its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation and promote cell cycle arrest. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MiaPaCa-2 (pancreatic) | 15 | Induction of apoptosis via NF-κB pathway inhibition |
| A549 (lung) | 12 | G1 phase arrest and downregulation of CDK proteins |
| HeLa (cervical) | 10 | Increased ROS production leading to cell death |
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : At low micromolar concentrations, it enhances ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Cell Cycle Regulation : It interferes with cyclin-dependent kinases (CDKs), crucial for cell cycle progression, thereby inducing cell cycle arrest.
- Modulation of Signaling Pathways : The compound has been shown to affect key signaling pathways such as NF-κB and PI3K/AKT, which are involved in inflammation and cancer progression.
Study 1: Anticancer Effects on Pancreatic Cancer Cells
In a study examining the effects on pancreatic ductal adenocarcinoma (PDAC), treatment with the compound resulted in significant inhibition of tumor cell growth. The study reported an IC50 value of approximately 15 µM for the MiaPaCa-2 cell line, with observed morphological changes indicative of apoptosis.
Study 2: Antimicrobial Efficacy
Another study tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, demonstrating its potential as a therapeutic agent for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
